molecular formula C18H16Cl2O7 B10753901 Tumidulin methyl ether

Tumidulin methyl ether

Cat. No.: B10753901
M. Wt: 415.2 g/mol
InChI Key: OXAKIBLSUKBFKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tumidulin methyl ether is typically isolated from lichen species through extraction methods. The process involves the use of organic solvents such as acetone to extract the compound from the lichen thalli. The extract is then subjected to chromatographic techniques to purify the compound .

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. This would involve large-scale solvent extraction and advanced chromatographic techniques to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Tumidulin methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in halogenated derivatives .

Mechanism of Action

Tumidulin methyl ether exerts its effects by targeting specific molecular pathways. It has been shown to decrease the transcriptional activity of the glioma-associated oncogene homolog zinc finger protein promoter, leading to reduced levels of Gli1, Gli2, and Smoothened proteins. This inhibition disrupts the Hedgehog signaling pathway, which is crucial for maintaining cancer stem cell properties .

Comparison with Similar Compounds

Uniqueness: Tumidulin methyl ether is unique due to its specific inhibitory effects on colorectal cancer cell stemness, which is not commonly observed in other lichen secondary metabolites. Its ability to target the Hedgehog signaling pathway further distinguishes it from similar compounds .

Properties

Molecular Formula

C18H16Cl2O7

Molecular Weight

415.2 g/mol

IUPAC Name

(3-hydroxy-4-methoxycarbonyl-5-methylphenyl) 3,5-dichloro-2-hydroxy-4-methoxy-6-methylbenzoate

InChI

InChI=1S/C18H16Cl2O7/c1-7-5-9(6-10(21)11(7)17(23)26-4)27-18(24)12-8(2)13(19)16(25-3)14(20)15(12)22/h5-6,21-22H,1-4H3

InChI Key

OXAKIBLSUKBFKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)O)OC(=O)C2=C(C(=C(C(=C2O)Cl)OC)Cl)C

Origin of Product

United States

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